molecular formula C8H10N4O3S2 B11078050 2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide

2-[(3-Sulfamoylphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B11078050
M. Wt: 274.3 g/mol
InChI Key: KERRQZVUYZLLIL-UHFFFAOYSA-N
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Description

2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an aminosulfonyl group, a benzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(aminosulfonyl)benzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(AMINOSULFONYL)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the hydrazinecarbothioamide moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature sets it apart from other similar compounds and contributes to its diverse applications in various fields.

Properties

Molecular Formula

C8H10N4O3S2

Molecular Weight

274.3 g/mol

IUPAC Name

[(3-sulfamoylbenzoyl)amino]thiourea

InChI

InChI=1S/C8H10N4O3S2/c9-8(16)12-11-7(13)5-2-1-3-6(4-5)17(10,14)15/h1-4H,(H,11,13)(H3,9,12,16)(H2,10,14,15)

InChI Key

KERRQZVUYZLLIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NNC(=S)N

Origin of Product

United States

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